molecular formula C11H13F2NO B1343970 3-(3,4-Difluorophenoxy)piperidine CAS No. 946714-62-1

3-(3,4-Difluorophenoxy)piperidine

Cat. No. B1343970
CAS RN: 946714-62-1
M. Wt: 213.22 g/mol
InChI Key: NDRPULUTXCJBDC-UHFFFAOYSA-N
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Description

“3-(3,4-Difluorophenoxy)piperidine” is a piperidine derivative . It has a linear formula of C11H13F2NO . It is a solid or semi-solid or liquid or lump in physical form .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . The key step involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity with a wide functional group tolerance .


Molecular Structure Analysis

The molecular weight of “3-(3,4-Difluorophenoxy)piperidine” is 213.23 g/mol . The InChI code is 1S/C11H13F2NO/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(3,4-Difluorophenoxy)piperidine” are not detailed in the search results, piperidine derivatives have been synthesized through various intra- and intermolecular reactions .


Physical And Chemical Properties Analysis

“3-(3,4-Difluorophenoxy)piperidine” is a solid or semi-solid or liquid or lump in physical form . It has a linear formula of C11H13F2NO . The molecular weight is 213.23 g/mol .

Scientific Research Applications

Drug Design and Synthesis

Piperidines, including “3-(3,4-Difluorophenoxy)piperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Biological Evaluation of Potential Drugs

The biological evaluation of potential drugs containing the piperidine moiety is a significant application of "3-(3,4-Difluorophenoxy)piperidine" . This includes the discovery and evaluation of synthetic and natural piperidines .

Multicomponent Reactions

“3-(3,4-Difluorophenoxy)piperidine” can be used in multicomponent reactions, a type of reaction where three or more reactants combine to form a product . This is an important task of modern organic chemistry .

Cyclization and Annulation

Cyclization and annulation are key processes in the synthesis of piperidines . “3-(3,4-Difluorophenoxy)piperidine” can be used in these processes to form various piperidine derivatives .

Amination

Amination is a process where an amine group is introduced into a molecule . “3-(3,4-Difluorophenoxy)piperidine” can be used in amination processes, contributing to the synthesis of biologically active piperidines .

Anticancer Agents

Piperidine-embedded anticancer agents have shown particularly good activity on androgen-refractory cancer cell lines (ARPC) . “3-(3,4-Difluorophenoxy)piperidine” could potentially be used in the synthesis of these agents .

Safety and Hazards

The safety information for “3-(3,4-Difluorophenoxy)piperidine” includes pictograms GHS05 and GHS07, with the signal word "Danger" . Hazard statements include H302 and H318 . Precautionary statements include P280, P301+P312+P330, and P305+P351+P338+P310 .

properties

IUPAC Name

3-(3,4-difluorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRPULUTXCJBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647918
Record name 3-(3,4-Difluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Difluorophenoxy)piperidine

CAS RN

946714-62-1
Record name 3-(3,4-Difluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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